N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Formation of the Imidazole Ring: This step involves the condensation of a suitable aldehyde with a diamine, followed by cyclization.
Coupling Reactions: The final step involves coupling the thiadiazole and imidazole intermediates through a sulfanyl linkage, often using reagents like thiols or disulfides.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, thiadiazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound may be explored for its therapeutic potential. Thiadiazole derivatives have shown promise in treating various diseases, including infections and cancer.
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, such as:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its anticancer activity.
4,5-Dihydro-1H-imidazole-2-thiol: Explored for its potential as an antioxidant.
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide stands out due to its unique combination of thiadiazole and imidazole rings, along with the presence of a trimethoxybenzylidene group. This unique structure may confer specific biological activities and properties not found in other similar compounds.
Properties
Molecular Formula |
C25H25N5O5S2 |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4E)-5-oxo-1-phenyl-4-[(3,4,5-trimethoxyphenyl)methylidene]imidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H25N5O5S2/c1-5-21-28-29-24(37-21)27-20(31)14-36-25-26-17(23(32)30(25)16-9-7-6-8-10-16)11-15-12-18(33-2)22(35-4)19(13-15)34-3/h6-13H,5,14H2,1-4H3,(H,27,29,31)/b17-11+ |
InChI Key |
WKJJBXVSTLMCDF-GZTJUZNOSA-N |
Isomeric SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=N/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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